molecular formula C16H23N5O5S B11500838 1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11500838
M. Wt: 397.5 g/mol
InChI Key: UWKUQWQIEGGGGB-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with various functional groups such as nitro, methyl, and propylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Methylation: The methyl groups at the 1 and 3 positions can be introduced via methylation reactions using methyl iodide and a suitable base.

    Piperazine substitution: The piperazine ring can be introduced by reacting the intermediate with piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 1,3-dimethyl-5-amino-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one.

    Oxidation: 1,3-dicarboxy-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

    Electronic Applications: In organic electronics, the compound’s electronic properties allow it to function as a charge carrier or light-emitting material.

Comparison with Similar Compounds

1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives:

    1,3-dimethyl-5-nitrobenzimidazole: Lacks the piperazine and propylsulfonyl groups, resulting in different biological and electronic properties.

    5-nitro-1,3-dihydro-2H-benzimidazol-2-one: Lacks the methyl and piperazine groups, leading to different reactivity and applications.

    1,3-dimethyl-5-amino-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one: The amino group instead of the nitro group results in different chemical reactivity and biological activity.

Properties

Molecular Formula

C16H23N5O5S

Molecular Weight

397.5 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-6-(4-propylsulfonylpiperazin-1-yl)benzimidazol-2-one

InChI

InChI=1S/C16H23N5O5S/c1-4-9-27(25,26)20-7-5-19(6-8-20)14-10-12-13(11-15(14)21(23)24)18(3)16(22)17(12)2/h10-11H,4-9H2,1-3H3

InChI Key

UWKUQWQIEGGGGB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)N3C)C)[N+](=O)[O-]

Origin of Product

United States

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